molecular formula C19H11NO4S B2581627 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-06-5

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No. B2581627
CAS RN: 622362-06-5
M. Wt: 349.36
InChI Key: QBLGTWRSQKJKFM-SXGWCWSVSA-N
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Description

“(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate” is a chemical compound. It is also known as “(3-Oxo-2-pyridin-3-ylmethylene-2,3-dihydro-benzofuran-6-yloxy)-acetic acid methyl ester”. The molecular weight of this compound is 311.29 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized . Another study reported the synthesis of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using various techniques. For example, protein painting with protein mass spectrometry can identify changes in structural conformations and molecular interactions of proteins . Deep learning has also been used for analyzing complex molecular structures .


Chemical Reactions Analysis

The chemical reactions analysis of similar compounds involves various techniques. Protein painting with protein mass spectrometry can identify changes in structural conformations and molecular interactions of proteins . Polymerase chain reaction (PCR) is a method widely used to make millions to billions of copies of a specific DNA sample rapidly .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. A quantitative structure-property relationship was performed for the prediction of six physico-chemical properties of 16 alkaloid structures using three different types of degree-based topological indices .

Scientific Research Applications

Anticancer Agents

Thiophene derivatives, including the compound , have been synthesized and screened against liver adenocarcinoma (HepG2) cell line . They have shown promising results, with some compounds demonstrating higher activity than the reference drug 5-flurouracil .

Antimicrobial Agents

Benzo[b]thiophene acylhydrazones, which include the compound , have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus . One derivative showed a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains, including a reference strain and two clinically isolated strains resistant to methicillin and daptomycin .

Synthesis of Thieno[3,2-d]pyrimidin-4-ones

The compound can be used in the synthesis of thieno[3,2-d]pyrimidin-4-ones . These are structural analogs of biogenic purines and potential nucleic acid antimetabolites, making them promising bioactive molecules .

Antioxidant Agents

Thiophenes and their derivatives have been studied for their antioxidant properties . As an antioxidant, the compound could help protect cells from damage caused by free radicals.

Anti-inflammatory Agents

Thiophene derivatives have also been explored for their anti-inflammatory properties . This could potentially be used in the treatment of conditions characterized by inflammation.

Analgesic Agents

Some thiophene derivatives have been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, Simethicone, an anti-flatulence agent, is used to relieve pressure, bloating, and symptoms referred to as gas .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, Nestle USA recalled more than 440,000 Starbucks-branded mugs after customers reported burns and cuts after using the product .

Future Directions

The future directions of similar compounds have been discussed. For instance, a study on Sudden Infant Death Syndrome (SIDS) suggested that recognition of this entity includes performing an autopsy to determine if there is another explanation for the event and performing both an external and internal examination of the different tissues to search for possible histopathological findings .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4S/c21-18-14-6-5-13(23-19(22)17-4-2-8-25-17)10-15(14)24-16(18)9-12-3-1-7-20-11-12/h1-11H/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLGTWRSQKJKFM-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

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